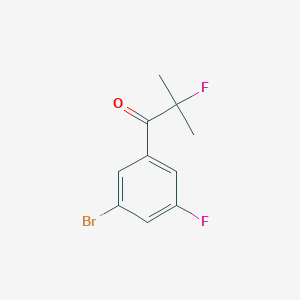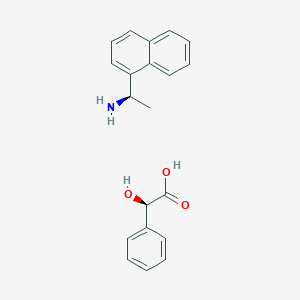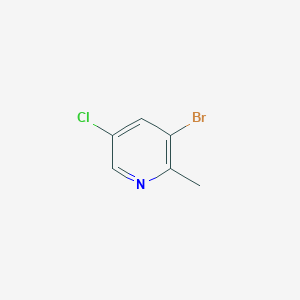
2-Etoxiciclopropan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxycyclopropan-1-amine is an organic compound with the molecular formula C5H11NO It is a cyclopropane derivative, characterized by the presence of an ethoxy group and an amine group attached to the cyclopropane ring
Aplicaciones Científicas De Investigación
2-Ethoxycyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution within the body, metabolism, and excretion would depend on its chemical structure and the body’s enzymatic machinery .
Result of Action
The molecular and cellular effects of 2-Ethoxycyclopropan-1-amine’s action are currently unclear due to the lack of research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethoxy and amine groups. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the ethoxy and amine groups under controlled conditions .
Industrial Production Methods
Industrial production of 2-Ethoxycyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity 2-Ethoxycyclopropan-1-amine .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ethoxy group.
2-Methoxycyclopropan-1-amine: Similar but with a methoxy group instead of an ethoxy group.
Cyclopropan-1-amine: The simplest form without any additional functional groups
Uniqueness
2-Ethoxycyclopropan-1-amine is unique due to the presence of both an ethoxy and an amine group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1461713-33-6 |
|---|---|
Fórmula molecular |
C5H12ClNO |
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
2-ethoxycyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H |
Clave InChI |
CIPCQLBWTQOXPA-UHFFFAOYSA-N |
SMILES |
CCOC1CC1N |
SMILES canónico |
CCOC1CC1N.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)




![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)




![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)



